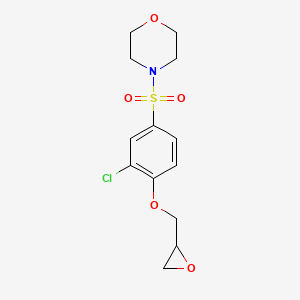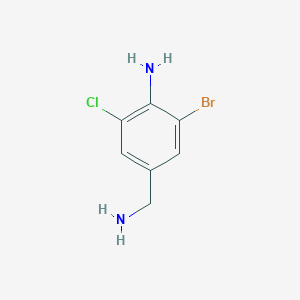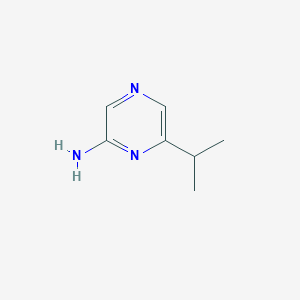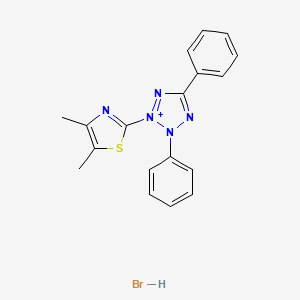
N1-(1-(Adamantan-1-yl)ethyl)ethane-1,2-diamine trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(1-(Adamantan-1-yl)ethyl)ethane-1,2-diamine trihydrochloride is a chemical compound with the molecular formula C14H29Cl3N2. It is known for its unique adamantane structure, which imparts significant stability and rigidity to the molecule. This compound is often used in various scientific research applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-(Adamantan-1-yl)ethyl)ethane-1,2-diamine involves the reduction of 1-(adamantan-1-yl)-2-azidoethan-1-one oxime using lithium aluminium hydride (LiAlH4). This reaction yields racemic 1-(adamantan-1-yl)ethane-1,2-diamine, which can be resolved with L-tartaric acid to obtain the individual enantiomer . The enantiomer can then be derivatized into 4-(adamantan-1-yl)imidazolidine-2-thione .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N1-(1-(Adamantan-1-yl)ethyl)ethane-1,2-diamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines, while reduction can produce various amines.
科学的研究の応用
N1-(1-(Adamantan-1-yl)ethyl)ethane-1,2-diamine trihydrochloride has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the synthesis of advanced materials and as a building block for various chemical products.
作用機序
The mechanism of action of N1-(1-(Adamantan-1-yl)ethyl)ethane-1,2-diamine trihydrochloride involves its interaction with specific molecular targets. The adamantane structure provides rigidity, allowing the compound to fit into specific binding sites on enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,2-Ethanediamine, N-(2-aminoethyl)-:
N-(1-Naphthyl)ethylenediamine: This compound has a naphthyl group instead of the adamantane group, resulting in different chemical properties.
Uniqueness
N1-(1-(Adamantan-1-yl)ethyl)ethane-1,2-diamine trihydrochloride is unique due to its adamantane structure, which imparts significant stability and rigidity. This makes it particularly useful in applications requiring robust and stable compounds.
特性
分子式 |
C14H29Cl3N2 |
|---|---|
分子量 |
331.7 g/mol |
IUPAC名 |
N'-[1-(1-adamantyl)ethyl]ethane-1,2-diamine;trihydrochloride |
InChI |
InChI=1S/C14H26N2.3ClH/c1-10(16-3-2-15)14-7-11-4-12(8-14)6-13(5-11)9-14;;;/h10-13,16H,2-9,15H2,1H3;3*1H |
InChIキー |
OUMMYJBPXPTABM-UHFFFAOYSA-N |
正規SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCCN.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![calcium;[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate](/img/structure/B12831745.png)
![N-(Dibenzo[b,f]oxepin-10-ylmethyl)-N-methylprop-2-yn-1-amine hydrochloride](/img/structure/B12831746.png)
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B12831747.png)


![4-Amino-1H-benzo[d]imidazol-7-ol](/img/structure/B12831764.png)
![5,6-Diamino-3-methyl-8-morpholino-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B12831768.png)






![N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(methyl(4-methylbenzyl)amino)acetamide](/img/structure/B12831819.png)
